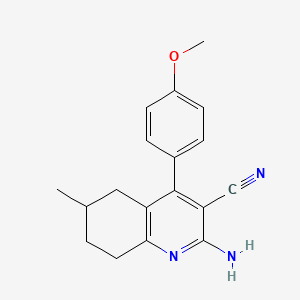
4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide (CDMTQI) is a synthetic compound that has been used in various scientific research applications. It is a quaternary ammonium salt that is commonly used in organic chemistry as a reagent for the synthesis of various compounds.
作用机制
The mechanism of action of 4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide is not well understood. However, it is believed to act as a quaternary ammonium salt that can interact with various biological molecules such as proteins, nucleic acids, and lipids. It can also act as a catalyst in various chemical reactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells such as leukemia cells and breast cancer cells. It has also been shown to have antifungal and antiviral activities. In addition, it has been shown to have antioxidant properties that can protect cells from oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide is its versatility in various chemical reactions. It can be used in the synthesis of various organic compounds and biologically active compounds. However, one of the limitations of this compound is its potential toxicity. It can be harmful if ingested or inhaled, and it should be handled with care.
未来方向
There are several future directions for the use of 4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide in scientific research. One direction is the synthesis of new biologically active compounds using this compound as a reagent. Another direction is the study of the mechanism of action of this compound and its interactions with biological molecules. Furthermore, the potential use of this compound in drug delivery systems and nanotechnology is another area of future research.
Conclusion:
In conclusion, this compound is a versatile compound that has been used in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown great potential in the synthesis of various organic compounds and biologically active compounds, and its future use in drug delivery systems and nanotechnology is promising.
合成方法
The synthesis of 4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide involves the reaction of 4-cyano-6,7-dimethoxyisoquinoline with trimethylamine and methyl iodide. The reaction takes place in anhydrous conditions and is typically carried out at room temperature. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and dichloromethane.
科学研究应用
4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide has been used in various scientific research applications, including the synthesis of various organic compounds such as quinolines, isoquinolines, and pyridines. It has also been used as a reagent for the synthesis of various biologically active compounds such as antitumor agents, antifungal agents, and antiviral agents.
属性
IUPAC Name |
6,7-dimethoxy-1,2,3-trimethylisoquinolin-2-ium-4-carbonitrile;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N2O2.HI/c1-9-11-6-14(18-4)15(19-5)7-12(11)13(8-16)10(2)17(9)3;/h6-7H,1-5H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPTVRYIPOKNJK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2C(=[N+]1C)C)OC)OC)C#N.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5005928.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5005938.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5005941.png)
![6,7-dimethoxy-2-phenyl-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B5005953.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}hexanamide](/img/structure/B5005957.png)
![4-({4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}acetyl)morpholine](/img/structure/B5005960.png)
![3-benzyl-5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005971.png)
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5005979.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide](/img/structure/B5005984.png)
![2-{1-(2-ethoxybenzyl)-4-[(6-fluoro-2-quinolinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5005992.png)

![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5006003.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(pentamethylbenzoyl)amino]benzoate](/img/structure/B5006031.png)